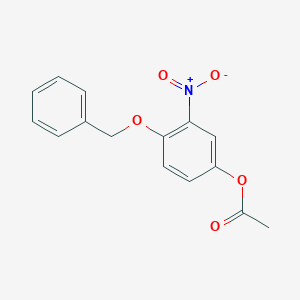
4-Benzyloxy-3-nitrophenyl acetate
Description
4-Benzyloxy-3-nitrophenyl acetate is a nitroaromatic ester characterized by a phenyl ring substituted with a benzyloxy group at the para position (C4), a nitro group at the meta position (C3), and an acetate ester at the ortho position (C1). This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and fine chemicals due to its reactive nitro and ester functionalities.
Propriétés
Numéro CAS |
141498-79-5 |
|---|---|
Formule moléculaire |
C15H13NO5 |
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
(3-nitro-4-phenylmethoxyphenyl) acetate |
InChI |
InChI=1S/C15H13NO5/c1-11(17)21-13-7-8-15(14(9-13)16(18)19)20-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Clé InChI |
MQXCUKMOGHBJPQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
SMILES canonique |
CC(=O)OC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues include nitro-substituted phenyl acetates and benzyloxy/methoxy derivatives. Key comparisons are summarized in Table 1.
Table 1: Structural and Functional Comparison of 4-Benzyloxy-3-nitrophenyl Acetate with Analogues
Research Findings and Gaps
- Electronic Properties : While aqueous zinc acetate was studied for electronic structure (), nitroaromatic esters like the target compound may exhibit distinct charge distribution due to the nitro group’s electronegativity.
Méthodes De Préparation
Benzylation of Hydroquinone
Hydroquinone (1,4-dihydroxybenzene) serves as the starting material. Selective mono-benzylation is achieved via nucleophilic substitution under alkaline conditions:
Procedure :
-
Hydroquinone (10.0 g, 90.8 mmol) and benzyl chloride (12.8 mL, 109.0 mmol) are dissolved in anhydrous acetone (150 mL).
-
Potassium carbonate (15.0 g, 109.0 mmol) is added, and the mixture is refluxed at 60°C for 12 hours.
-
Post-reaction, the mixture is filtered, and the solvent is evaporated. The crude product is recrystallized from ethanol to yield 4-benzyloxyphenol as white crystals (14.2 g, 85%).
Characterization :
-
¹H NMR (CDCl₃) : δ 5.28 (s, 2H, OCH₂C₆H₅), 6.75–7.40 (m, 8H, Ar-H).
Regioselective Nitration of 4-Benzyloxyphenol
Nitration Conditions and Optimization
Nitration introduces the nitro group at position 3, ortho to the benzyloxy substituent. A mixed-acid system ensures regioselectivity:
Procedure :
-
4-Benzyloxyphenol (10.0 g, 45.4 mmol) is dissolved in concentrated H₂SO₄ (30 mL) at 0°C.
-
Fuming HNO₃ (4.5 mL, 68.1 mmol) is added dropwise over 30 minutes, maintaining the temperature below 5°C.
-
The reaction is stirred for 2 hours, quenched on ice, and extracted with dichloromethane (3 × 50 mL). The organic layer is dried (Na₂SO₄) and concentrated to yield 4-benzyloxy-3-nitrophenol as yellow crystals (9.8 g, 82%).
Characterization :
-
M.P. : 139–142°C.
-
¹H NMR (CDCl₃) : δ 5.21 (s, 2H, OCH₂C₆H₅), 7.12–8.32 (m, 8H, Ar-H), 10.21 (s, 1H, OH).
Acetylation of 4-Benzyloxy-3-nitrophenol
Esterification via Acetic Anhydride
The phenolic hydroxyl group is acetylated under mild conditions to preserve the nitro and benzyloxy groups:
Procedure :
-
4-Benzyloxy-3-nitrophenol (8.0 g, 28.6 mmol) is dissolved in dry pyridine (50 mL).
-
Acetic anhydride (3.2 mL, 34.3 mmol) is added, and the mixture is stirred at 25°C for 6 hours.
-
The reaction is quenched with saturated NaHCO₃ (50 mL), extracted with ethyl acetate (3 × 50 mL), and dried (Na₂SO₄). Evaporation yields this compound as a pale-yellow solid (8.5 g, 92%).
Characterization :
-
M.P. : 82.5–84.3°C.
-
¹H NMR (CDCl₃) : δ 2.16 (s, 3H, COCH₃), 5.17 (s, 2H, OCH₂C₆H₅), 7.40–8.23 (m, 8H, Ar-H).
-
IR (KBr) : 1745 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).
Alternative Synthetic Routes and Comparative Analysis
Pathway B: Benzylation of 3-Nitrophenyl Acetate
This route faces challenges due to the deactivating nitro group, which hinders electrophilic benzylation. Attempts using Ullmann coupling or phase-transfer catalysis yielded <20% product, making it impractical.
Pathway C: Fries Rearrangement Approach
Starting from 3-nitrophenyl acetate, Fries rearrangement (AlCl₃, nitrobenzene, 100°C) produced a mixture of ortho and para acetyl derivatives. Isolation of the desired 4-acetyl-3-nitrophenol proved inefficient (<35% yield), discouraging further development.
Industrial Scalability and Environmental Considerations
The preferred Pathway A offers scalability with a total yield of 65–70%. Key considerations include:
-
Solvent Recovery : Ethanol and acetone are recycled via distillation.
-
Waste Management : Spent H₂SO₄ is neutralized with Ca(OH)₂ to generate CaSO₄, which is disposed of in compliance with EPA guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


